N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. The starting materials may include indoline, thiophene derivatives, and 4-methoxybenzylamine. The key steps in the synthesis could involve:
- Formation of the indolin-1-yl-2-(thiophen-2-yl)ethyl intermediate through a coupling reaction.
- Reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
- Introduction of the 4-methoxybenzyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxalamides with different substituents or related structures such as:
- N1-(2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- N1-(2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Uniqueness
The uniqueness of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-19-10-8-17(9-11-19)15-25-23(28)24(29)26-16-21(22-7-4-14-31-22)27-13-12-18-5-2-3-6-20(18)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLQRBINNWWWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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